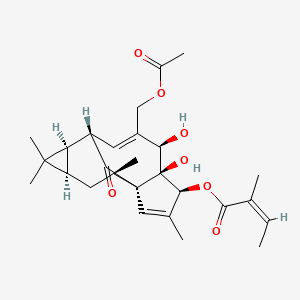
20-O-Acetylingenol-3-angelate
Descripción general
Descripción
20-O-Acetylingenol-3-angelate is a natural compound . It is found in the leaves and stems of the plant Inga . It has a variety of biological activities including tumor growth inhibition, anti-inflammatory, antifungal, and antioxidant effects .
Synthesis Analysis
The compound 3-O-angeloyl-20-O-acetyl ingenol (AAI), also known as 20-O-acetyl-ingenol-3-angelate or PEP008, is a synthetic derivative of ingenol mebutate . The synthesis details of AAI have been reported and it has been demonstrated that AAI has higher cytotoxicity than ingenol mebutate in a chronic myeloid leukemia K562 cell line .Molecular Structure Analysis
The molecular weight of this compound is 472.58 . The IUPAC name is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-(acetoxymethyl)-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropaeannulen-6-yl (Z)-2-methylbut-2-enoate .Physical And Chemical Properties Analysis
The physical form of this compound is solid . It is stored at temperatures between -80 and -20 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Semisynthesis : A high-yielding method for preparing ingenol 3-angelate (PEP005, ingenol mebutate), including 20-O-acetylingenol-3-angelate, was developed. This process efficiently produced angelates without isomerization to tiglate, expanding the scope of stereoconservative esterification for various alcohols (Liang et al., 2012).
Cytotoxicity and Cancer Research
Cytotoxic Effects : Ingenol mebutate and its synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), showed significant cytotoxicity against chronic myeloid leukemia K562 cell line. AAI displayed higher cytotoxicity and intracellular stability compared to ingenol mebutate, suggesting potential as a chemotherapeutic agent (Liu et al., 2016).
Interaction with Protein Kinase C (PKC) : Ingenol 3-angelate (I3A) binds to PKC-alpha with high affinity. Its efficacy in inhibiting cell proliferation and its ability to translocate PKC isoforms in cells indicate a complex interaction with PKC, impacting cell proliferation and apoptosis (Kedei et al., 2004).
Chemotherapeutic Potential
Anti-Cancer Activity : Ingenol-3-angelate (Ing3A) targets tumor vasculature and is in clinical trials for treating various skin cancers. It demonstrates unique properties like inducing acute neutrophilic inflammation and vascular damage, distinct from related compounds (Li et al., 2010).
Immunostimulatory Chemotherapy : Ingenol-3-angelate (PEP005) was found to generate anti-cancer CD8 T cells capable of regressing metastases. Its combination with CD8 T cell-based immunotherapies could further regress distant metastases, showing promise as a local chemotherapeutic agent (Le et al., 2009).
Mecanismo De Acción
Target of Action
20-O-Acetylingenol-3-angelate is a diterpene ester that has been found in E. peplus . It has been identified to have anticancer activity . The compound’s primary targets are cancer cells, including K562, HL-60, KT-1, MCF-7/adr, A549, and NIH3T3 cells .
Mode of Action
The compound interacts with its targets by inhibiting their growth . It induces cell cycle arrest at the G2/M phase, apoptosis, and necrosis in K562 cells . This interaction results in changes in the cell cycle and cell death, which are crucial for its anticancer activity.
Biochemical Pathways
It is known that the compound affects the cell cycle and induces apoptosis and necrosis . These processes are part of complex biochemical pathways that regulate cell growth and death. The compound’s effect on these pathways results in the inhibition of cancer cell growth.
Propiedades
IUPAC Name |
[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/b13-8-/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCAGKYWXRKLSN-KLKWOBOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



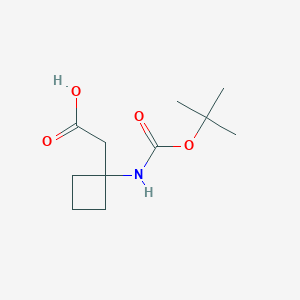
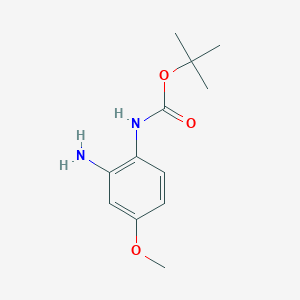
![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)
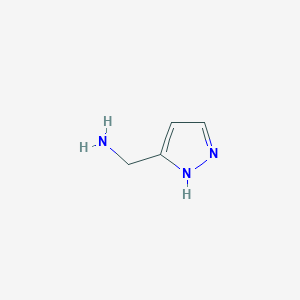
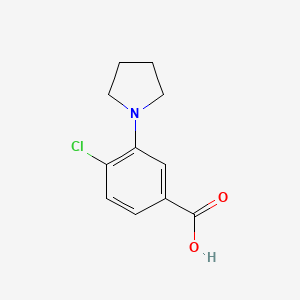
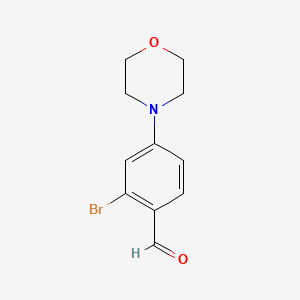
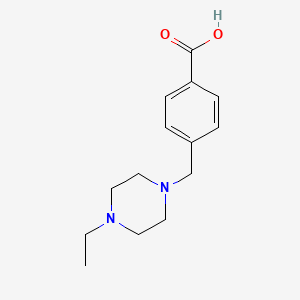
![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)
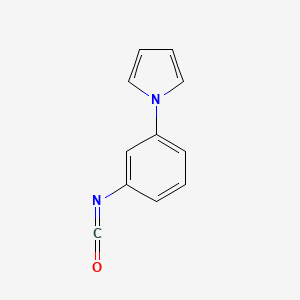
![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)
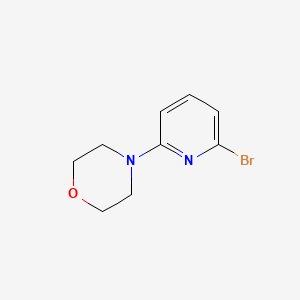
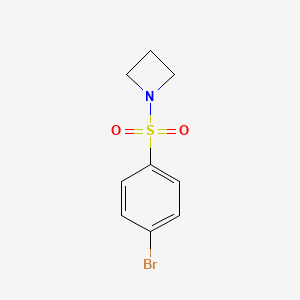
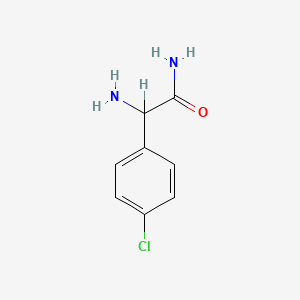
![5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1278164.png)